molecular formula C13H10ClN3 B1599432 2-(6-Chloropyridazin-3-yl)-2-(m-tolyl)acetonitrile CAS No. 339008-33-2

2-(6-Chloropyridazin-3-yl)-2-(m-tolyl)acetonitrile

Cat. No.: B1599432
CAS No.: 339008-33-2
M. Wt: 243.69 g/mol
InChI Key: CTRXOKALOFTXKD-UHFFFAOYSA-N
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Description

2-(6-Chloropyridazin-3-yl)-2-(m-tolyl)acetonitrile is an organic compound that belongs to the class of nitriles It features a pyridazine ring substituted with a chlorine atom at the 6-position and a tolyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloropyridazin-3-yl)-2-(m-tolyl)acetonitrile typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Chlorination: The pyridazine ring is then chlorinated at the 6-position using reagents such as thionyl chloride or phosphorus pentachloride.

    Introduction of the Tolyl Group: The tolyl group is introduced via a Friedel-Crafts alkylation reaction using toluene and a Lewis acid catalyst like aluminum chloride.

    Formation of the Acetonitrile Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloropyridazin-3-yl)-2-(m-tolyl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The chlorine atom on the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are typically used.

    Substitution: Nucleophilic substitution reactions often require reagents like sodium azide, thiourea, or primary amines, under conditions such as reflux or microwave irradiation.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced products like primary amines.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

2-(6-Chloropyridazin-3-yl)-2-(m-tolyl)acetonitrile has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its activity against certain biological targets.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It is used as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound may serve as an intermediate in the synthesis of agrochemicals, dyes, and other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 2-(6-Chloropyridazin-3-yl)-2-(m-tolyl)acetonitrile depends on its specific application:

    Pharmacological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. This can involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.

    Material Properties: In materials science, the compound’s electronic structure and functional groups contribute to its properties, such as conductivity, fluorescence, or stability.

Comparison with Similar Compounds

Similar Compounds

    2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile: Similar structure but with a phenyl group instead of a tolyl group.

    2-(6-Chloropyridazin-3-yl)-2-(p-tolyl)acetonitrile: Similar structure but with a para-tolyl group instead of a meta-tolyl group.

    2-(6-Chloropyridazin-3-yl)-2-(o-tolyl)acetonitrile: Similar structure but with an ortho-tolyl group instead of a meta-tolyl group.

Uniqueness

2-(6-Chloropyridazin-3-yl)-2-(m-tolyl)acetonitrile is unique due to the specific positioning of the tolyl group, which can influence its reactivity, binding interactions, and overall properties. This positional isomerism can lead to differences in biological activity, material properties, and synthetic utility compared to its analogs.

Properties

IUPAC Name

2-(6-chloropyridazin-3-yl)-2-(3-methylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3/c1-9-3-2-4-10(7-9)11(8-15)12-5-6-13(14)17-16-12/h2-7,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRXOKALOFTXKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C#N)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60423357
Record name (6-Chloropyridazin-3-yl)(3-methylphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60423357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339008-33-2
Record name (6-Chloropyridazin-3-yl)(3-methylphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60423357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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